4-(2-Chlorobenzamido)benzoic acid
Description
Historical Context of Substituted Benzoic Acid Derivatives in Organic Synthesis
The study of benzoic acid and its derivatives is deeply rooted in the history of organic chemistry. wikipedia.org Discovered in the 16th century, benzoic acid itself became a focal point for early chemists like Justus von Liebig and Friedrich Wöhler, who elucidated its composition. wikipedia.org The real synthetic potential of this class of compounds began to unfold with the development of reactions involving the carboxylic acid group and the aromatic ring.
Substituents on the benzene (B151609) ring were found to profoundly influence the acidity of the benzoic acid. libretexts.orglibretexts.org Electron-withdrawing groups, such as nitro or halogen groups, increase the acidity by stabilizing the resulting carboxylate anion through inductive effects. libretexts.orglibretexts.org Conversely, electron-donating groups decrease acidity. libretexts.org This predictable modulation of chemical properties, a core concept in physical organic chemistry, allowed chemists to fine-tune the reactivity of these molecules for specific applications. wikipedia.org
Early industrial processes for producing benzoic acid often resulted in chlorinated derivatives, highlighting the early prevalence of these substituted compounds. wikipedia.org Over time, the deliberate synthesis of substituted benzoic acids became a fundamental practice in organic synthesis. They serve as crucial precursors for a vast array of more complex molecules, leveraging the reactivity of the carboxyl group for esterifications, amidations, and other transformations. wikipedia.orgchemrj.org The ability to strategically place substituents on the aromatic ring provides a powerful tool for controlling the electronic and steric nature of the final product, a principle that remains central to modern synthetic strategies. libretexts.org
Significance of Benzamido Linkages in Modern Chemical Scaffolds
The benzamido linkage, an amide group flanked by two phenyl rings, is a privileged structural motif in modern chemistry. Its significance stems from a combination of electronic and conformational properties that make it an ideal building block for creating complex and functional molecular architectures. The amide bond itself is relatively stable and planar, which imparts a degree of rigidity to the molecular backbone. This conformational constraint is crucial in the design of molecules intended to interact with specific biological targets, such as enzymes or receptors.
The N-H and C=O groups of the amide are excellent hydrogen bond donors and acceptors, respectively. This capacity for hydrogen bonding is fundamental to the structure of proteins and is exploited in medicinal chemistry to achieve strong and specific binding of a drug molecule to its target protein. nih.gov Furthermore, the benzamido scaffold is found in a wide range of biologically active compounds, including those with antimicrobial, anticancer, and anticonvulsant properties. nih.govnih.gov
In materials science, the same properties that make benzamido linkages attractive for pharmaceuticals are also valuable. The rigidity and hydrogen-bonding capability of these structures can be used to direct the self-assembly of molecules into well-ordered supramolecular structures, such as liquid crystals and organic gels. The ability to form predictable, stable, and directional intermolecular interactions is key to designing materials with tailored optical, electronic, or mechanical properties.
Overview of Current Research Trajectories Involving 4-(2-Chlorobenzamido)benzoic acid and Related Structures
Current research involving this compound and its analogs primarily focuses on its synthesis, structural characterization, and exploration as a building block for more complex functional molecules. The synthesis of such compounds is often achieved through standard amidation reactions, for instance, by reacting 4-aminobenzoic acid with 2-chlorobenzoyl chloride. A related compound, 2-(4-chlorobenzamido)benzoic acid, has been synthesized by reacting 2,4,6-trinitrophenyl 4-chlorobenzoate (B1228818) with 2-carboxyaniline in toluene. nih.gov
Detailed structural analysis, particularly through X-ray crystallography, provides critical insights into the molecule's conformation and intermolecular interactions. For the related isomer 2-(4-chlorobenzamido)benzoic acid, crystallographic studies reveal that the molecule forms centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups. nih.gov The study also showed that the central amide group is twisted relative to the two benzene rings. nih.gov Such structural information is vital for understanding how these molecules pack in the solid state and for designing new materials or crystal forms.
Derivatives of similar chloro-substituted benzamido benzoic acids are being investigated for their potential biological activities. For example, derivatives of 4-(2-chloroacetamido)benzoic acid have been synthesized and studied for their potential as local anesthetic agents. researchgate.netijprse.comresearchgate.net Although this research does not directly involve this compound, it highlights a common research trajectory for this class of compounds: using the substituted benzamido benzoic acid core as a scaffold for developing new therapeutic agents. The chloro-substituent, in particular, is often incorporated to modulate the electronic properties and metabolic stability of a molecule. Other research has identified different substituted benzoic acid derivatives as potential inhibitors for enzymes like protein phosphatase Slingshot, which could have applications in cancer therapy. nih.gov These studies underscore the role of the substituted benzoic acid framework as a versatile starting point for the discovery of novel bioactive compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-chlorobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-12-4-2-1-3-11(12)13(17)16-10-7-5-9(6-8-10)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAQNDNVEWMANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360645 | |
| Record name | 4-(2-chlorobenzamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70204-54-5 | |
| Record name | 4-(2-chlorobenzamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Chlorobenzamido Benzoic Acid and Its Analogs
Conventional Synthetic Routes and Mechanistic Elucidation
Traditional methods for synthesizing 4-(2-chlorobenzamido)benzoic acid primarily rely on the formation of an amide bond between 4-aminobenzoic acid and an activated derivative of 2-chlorobenzoic acid. These routes are characterized by their reliability and scalability, though they often involve the use of hazardous reagents and solvents.
Amidation Reactions for Benzamide (B126) Formation
The cornerstone of synthesizing this compound is the amidation reaction, most commonly achieved through the Schotten-Baumann reaction. byjus.comcollegedunia.comvedantu.comchemistnotes.com This reaction involves the acylation of an amine, in this case, 4-aminobenzoic acid, with an acyl chloride, 2-chlorobenzoyl chloride, in the presence of a base. researchgate.netpearson.comyoutube.comslideshare.net
The mechanism of the Schotten-Baumann reaction begins with the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride. vedantu.comchemistnotes.comiitk.ac.in This forms a tetrahedral intermediate. iitk.ac.in The base, typically aqueous sodium hydroxide (B78521) or pyridine, then deprotonates the nitrogen atom, and the intermediate collapses, expelling the chloride ion to form the stable amide bond. byjus.comcollegedunia.comvedantu.comchemistnotes.com The base also serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. byjus.comcollegedunia.com
The reaction is typically carried out in a biphasic system of water and an organic solvent. collegedunia.com This allows for the separation of the starting materials and the product while the base remains in the aqueous phase to neutralize the acid. collegedunia.com
Table 1: Conventional Synthesis of this compound via Schotten-Baumann Reaction
| Reactants | Reagents | Solvent | Conditions | Product | Ref. |
| 4-aminobenzoic acid, 2-chlorobenzoyl chloride | Sodium hydroxide | Water/Organic Solvent | Room Temperature | This compound | byjus.comcollegedunia.com |
| 4-aminobenzoic acid, 2-chlorobenzoyl chloride | Pyridine | Dichloromethane | 0°C to Room Temperature | This compound | orgsyn.org |
Carboxylic Acid Functionalization Strategies
The synthesis of analogs of this compound often requires strategies to functionalize the carboxylic acid group. One common approach is the conversion of the carboxylic acid to an ester or an amide. This can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride. researchgate.netrsc.org This activated intermediate can then react with a variety of nucleophiles, such as alcohols or amines, to yield the desired ester or amide derivatives. researchgate.netrsc.org
Another strategy involves the direct coupling of the carboxylic acid with an amine or alcohol using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate this transformation. libretexts.org Nickel catalysis has also been explored for the synthesis of carboxylic acids from amide precursors, offering a milder alternative to traditional methods. orgsyn.org Recent advancements also include the direct conversion of Nms-amides to carboxamides using carboxylic acids, a process that avoids a separate deprotection step. nih.gov
Table 2: Carboxylic Acid Functionalization Reactions
| Starting Material | Reagents | Product | Ref. |
| Carboxylic Acid | Thionyl Chloride, Alcohol/Amine | Ester/Amide | researchgate.netrsc.org |
| Carboxylic Acid | Amine/Alcohol, DCC | Amide/Ester | libretexts.org |
| Amide Precursor | Nickel Catalyst | Carboxylic Acid | orgsyn.org |
| Nms-Amide | Carboxylic Acid | Carboxamide | nih.gov |
| Aryl Halides | Formic Acid, Palladium Catalyst, DCC | Carboxylic Acid | organic-chemistry.org |
Cyclization and Rearrangement Pathways
While not a direct route to this compound itself, cyclization and rearrangement reactions are important in the synthesis of related heterocyclic structures. For instance, intramolecular reactions of substituted benzamides can lead to the formation of quinazolinones. researchgate.net The Beckmann rearrangement, which converts oximes to amides, can also be a key step in the synthesis of lactams, cyclic amides. nih.gov This rearrangement can be catalyzed by various Lewis acids, including boronic acids. nih.gov
Green Chemistry Approaches and Sustainable Synthesis
In response to growing environmental concerns, significant research has focused on developing greener and more sustainable methods for amide synthesis. wjpmr.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Catalyst-Mediated Processes for Enhanced Selectivity and Efficiency
The use of catalysts is a cornerstone of green chemistry, offering pathways to reactions with higher selectivity and efficiency under milder conditions. rsc.org For amide synthesis, various catalysts have been explored. Boric acid has been shown to be an effective and environmentally friendly catalyst for the direct amidation of carboxylic acids with urea. semanticscholar.org Iron(III) chloride is another inexpensive and readily available catalyst that can promote the direct amidation of esters under solvent-free conditions. mdpi.com
Furthermore, transition metal catalysts, such as those based on rhodium, have been developed for C-H activation/annulation reactions, which can be applied to the synthesis of complex amides and their derivatives. acs.org In some cases, bifunctional catalysts have been designed to carry out multiple reaction steps in a one-pot synthesis, further enhancing the efficiency of the process. rsc.org
Solvent-Free or Environmentally Benign Reaction Conditions
A major focus of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Several solvent-free methods for amide synthesis have been developed. semanticscholar.orgnih.gov These reactions can be promoted by simply heating the neat reactants or by using techniques such as microwave irradiation or ultrasound. tandfonline.comscirp.orgthieme-connect.commostwiedzy.plresearchgate.net
Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while providing high yields. tandfonline.comresearchgate.netnih.gov This method can be performed without a solvent or catalyst, making it a particularly attractive green alternative. tandfonline.comresearchgate.net Similarly, ultrasound-assisted synthesis has emerged as an efficient technique for promoting amide coupling reactions, leading to shorter reaction times and excellent yields. thieme-connect.comnih.govthieme-connect.comresearchgate.netrsc.org These methods are often more energy-efficient than conventional heating. mostwiedzy.plrsc.org
Table 3: Green Synthetic Approaches for Amide Formation
| Method | Catalyst/Conditions | Advantages | Ref. |
| Boric Acid Catalysis | Boric acid, solvent-free, heating | Environmentally friendly catalyst, high rate of reaction | semanticscholar.orgyoutube.com |
| Iron(III) Chloride Catalysis | FeCl₃, solvent-free, 80°C | Inexpensive catalyst, good to excellent yields | mdpi.com |
| Microwave-Assisted Synthesis | Solvent-free, catalyst-free | Rapid, high yields, energy-efficient | tandfonline.comresearchgate.netnih.gov |
| Ultrasound-Assisted Synthesis | Solvent-free or in water | Short reaction times, excellent yields, energy-efficient | thieme-connect.comnih.govthieme-connect.comresearchgate.netrsc.org |
| Infrared Irradiation | Solvent-free | Faster heating, shorter reaction times | scirp.org |
Optimization of Reaction Parameters and Yield Enhancement in Preparative Scale Synthesis
The synthesis of this compound and its analogs often involves the acylation of a substituted aminobenzoic acid with a substituted benzoyl chloride. The optimization of reaction parameters is crucial for maximizing yield and purity, particularly in preparative scale synthesis. Key parameters that are typically optimized include the choice of solvent, reaction temperature, reaction time, and the nature and stoichiometry of reagents.
For instance, in the synthesis of related benzamide derivatives, the choice of solvent has been shown to be critical. Solvents such as dimethylformamide (DMF) are often employed. nih.gov The reaction temperature is another important factor; while some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate and yield. nih.gov For example, the synthesis of certain 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives involved refluxing the reactants in DMF. nih.gov
The duration of the reaction is also a key variable to optimize. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is a common practice to determine the optimal reaction time. nih.gov Furthermore, the stoichiometry of the reactants, including the use of an excess of one reagent, can influence the outcome of the synthesis.
A factorial design approach has been successfully used to optimize reaction parameters in the synthesis of other esters, considering factors like acid excess, temperature, vacuum, and time. rsc.org This systematic approach can lead to significant increases in isolated yields. rsc.org While specific preparative scale optimization data for this compound is not extensively detailed in the provided search results, the principles of optimizing solvent, temperature, time, and reagent stoichiometry are broadly applicable.
Below is an interactive data table summarizing general optimization parameters for the synthesis of related benzamide and benzoic acid derivatives, which can inform the preparative scale synthesis of this compound.
Chemoenzymatic or Biocatalytic Approaches
While the classical chemical synthesis of amides is well-established, chemoenzymatic and biocatalytic methods are gaining attention as "greener" alternatives. These approaches often utilize enzymes, such as lipases, to catalyze reactions under milder conditions, potentially leading to higher selectivity and reduced environmental impact.
In the broader context of ester and amide synthesis, lipase (B570770) B from Candida antarctica has been effectively used. rsc.org This enzyme has been employed in the direct esterification of carboxylic acids with alcohols in a solvent-free system, demonstrating high conversion rates. rsc.org The principles of enzymatic catalysis could potentially be applied to the synthesis of this compound, where an enzyme could facilitate the amide bond formation between 4-aminobenzoic acid and a 2-chlorobenzoyl derivative.
The advantages of such a biocatalytic process include the potential for high yields under mild reaction conditions and a reduction in the use of hazardous reagents and solvents. For example, the enzymatic synthesis of aroma esters has demonstrated an E-factor (a measure of waste produced) that is suitable for industrial application based on green chemistry principles. rsc.org
Although a specific chemoenzymatic or biocatalytic method for the synthesis of this compound was not identified in the provided search results, the successful application of enzymes in the synthesis of related compounds suggests that this is a viable and promising area for future research and development. The development of such a process would align with the growing demand for sustainable chemical manufacturing.
Chemical Transformations and Derivatization Strategies for 4 2 Chlorobenzamido Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, enabling the synthesis of esters, amides, and reduced alcohol derivatives.
Esterification and Amidation Reactions at the Carboxyl Group
The carboxyl group of 4-(2-Chlorobenzamido)benzoic acid can be readily converted into a wide range of ester and amide derivatives, which is a common strategy to modify the compound's physicochemical properties.
Esterification: Standard esterification procedures are effective for converting the carboxylic acid to its corresponding esters. One common method is Fischer-Speier esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. researchgate.netresearchgate.net For example, reacting this compound with various alcohols under these conditions would yield the respective alkyl or aryl esters.
Another effective method involves first converting the carboxylic acid to its more reactive acyl chloride derivative. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 4-(2-Chlorobenzamido)benzoyl chloride can then be reacted with an alcohol, often in the presence of a base like pyridine, to afford the desired ester with high efficiency.
Amidation: The synthesis of amides from the carboxylic acid moiety follows a similar strategy. The pre-formed acyl chloride is reacted with a primary or secondary amine to form the corresponding N-substituted amide. This reaction, a form of the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the HCl byproduct. researchgate.net
Alternatively, direct amidation can be achieved using coupling agents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts generated from triphenylphosphine (B44618) and N-chlorophthalimide can facilitate the direct formation of an amide bond upon addition of an amine. nih.gov A study on 4-benzamidobenzoic acid derivatives demonstrated the synthesis of hydrazides by first converting the acid to an ester and then reacting it with hydrazine (B178648) hydrate. nih.gov This two-step process provides another route to amide-like structures.
Table 1: Examples of Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| This compound | Alcohol, H₂SO₄ (conc.) | Ester | researchgate.net |
Transformations at the Benzamide (B126) Linkage
The central benzamide bond, while generally robust, can be a target for specific chemical transformations, including cleavage and substitution.
Hydrolytic Stability and Controlled Cleavage Reactions
The amide bond is known for its significant resonance stabilization, which makes it relatively resistant to hydrolysis compared to esters. auburn.edu Under physiological conditions, the benzamide linkage of this compound is expected to be stable. Cleavage of this bond typically requires harsh conditions, such as prolonged heating with strong acids (e.g., concentrated HCl) or bases (e.g., concentrated NaOH). chemicalland21.com This process, known as hydrolysis, would break the molecule into its constituent parts: 4-aminobenzoic acid and 2-chlorobenzoic acid.
However, studies on related compounds suggest that cleavage can be achieved under more controlled conditions. For instance, N-benzoylaspartic acid undergoes hydrolysis in water at 100°C, indicating that the N-benzoyl group can be cleaved without extremely harsh reagents. rsc.org Furthermore, modern methods for amide bond cleavage offer milder alternatives. Reagents such as hydroxylamine (B1172632) or hydrazine have been employed to cleave amide bonds, sometimes in the presence of other sensitive functional groups. google.com For example, a patented method describes using hydroxylamine (NH₂OH) or its salts to cleave amide bonds, which could potentially be applied to this compound for a controlled release of its components. google.com
Functionalization of Aromatic Rings
The two aromatic rings of this compound present distinct electronic environments, allowing for regioselective functionalization, primarily through electrophilic aromatic substitution.
The reactivity and orientation of incoming electrophiles are governed by the directing effects of the existing substituents.
On the Benzoic Acid Ring (Ring A): This ring bears two competing substituents: the carboxylic acid (-COOH) and the 2-chlorobenzamido group (-NHCOC₆H₄Cl).
The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. quora.comtruman.eduquora.com
The amido group (-NHCO-) is an activating, ortho, para-directing group. The nitrogen lone pair donates electron density to the ring, activating the positions ortho and para to it. chemicalland21.comlibretexts.org
In this case, the powerful ortho, para-directing effect of the amido group dominates the meta-directing effect of the carboxyl group. Since the para position is already occupied by the carboxyl group, electrophilic substitution (e.g., nitration, halogenation, sulfonation) is strongly directed to the positions ortho to the amide, which are meta to the carboxylic acid (positions 3 and 5).
On the Chlorobenzene Ring (Ring B): This ring is substituted with a chlorine atom (-Cl) and is attached to the amide nitrogen via the carbonyl group.
The chlorine atom is a deactivating, ortho, para-directing group.
The amide linkage as a whole (-CONHC₆H₄COOH) is electron-withdrawing from this ring, thus deactivating it towards electrophilic attack.
Electrophilic substitution on this ring is less favorable than on Ring A due to the combined deactivating effects. However, if forced, the substitution would be directed by the chlorine atom to the positions ortho and para to it.
Table 2: Directing Effects for Electrophilic Aromatic Substitution
| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Substitution Site(s) |
|---|---|---|---|---|
| A (Benzoic Acid) | -COOH | Deactivating | meta | 3, 5 |
| -NHCO-R | Activating | ortho, para | 3, 5 (ortho to amide) | |
| B (Chlorobenzene) | -Cl | Deactivating | ortho, para | 4', 6' |
| -CO-NHR | Deactivating | meta | 3', 5' |
Note: The combined directing effects on Ring A strongly favor substitution at the 3 and 5 positions. Substitution on Ring B is less favorable and would be influenced by the interplay of both substituents.
Electrophilic Aromatic Substitution: Regioselectivity and Reaction Control
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic rings. The regiochemical outcome of such reactions on this compound is dictated by the electronic effects of the existing substituents on both aromatic rings.
Analysis of Directing Effects:
Ring A (Benzoic Acid Moiety): The carboxylic acid group (-COOH) is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive than benzene (B151609). Electrophilic attack is directed to the positions meta to the -COOH group.
Ring B (2-Chlorobenzamide Moiety): This ring is influenced by two groups: the amide linkage (-NHCO-) and the chlorine atom (-Cl).
The amide group is a powerful activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring.
The chlorine atom is a deactivating, ortho, para-directing group. It is deactivating due to its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions through resonance stabilization of the reaction intermediate. nih.govlibretexts.org
Predicted Regioselectivity:
Given the opposing effects, predicting the precise outcome of an SEAr reaction requires careful consideration. The amide group is a stronger activating and directing group than the deactivating effects of the chlorine and carboxylic acid groups. Therefore, substitution is most likely to occur on the more activated ring, which is the one bearing the amide nitrogen (Ring B). Within this ring, the amide group directs incoming electrophiles to the positions ortho and para to itself. The chlorine atom also directs to these same positions.
The interplay of these groups generally leads to substitution on the ring activated by the amide linkage. For instance, in the nitration of substituted benzenes, the directing power of an activating group often overrides that of a deactivating group on a separate ring. libretexts.org The specific substitution pattern on the activated ring would be influenced by steric hindrance from the adjacent benzoyl group and the chlorine atom.
Computational methods like Density Functional Theory (DFT) and semi-empirical methods can provide more accurate predictions of regioselectivity by calculating the energies of the possible reaction intermediates (sigma complexes). nih.govrsc.org
Nucleophilic Aromatic Substitution (if applicable to the chloro-group)
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). These groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction.
In this compound, the chlorine atom is on the benzamide ring. The groups on this ring are the amide linkage and the chloro group itself. Neither the amide group nor the chlorine atom is a sufficiently strong electron-withdrawing group to activate the ring for a standard SNAr reaction. The amide group, in particular, can be electron-donating by resonance. Therefore, direct displacement of the chlorine atom by common nucleophiles under standard SNAr conditions is generally not considered a feasible transformation for this molecule.
However, in specific contexts, such as in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, regioselective SNAr at the 4-position is well-documented. mdpi.com This reactivity is highly dependent on the electronic properties of the specific heterocyclic system and is not directly comparable to the less activated chlorobenzamide system in the title compound.
Multi-Component Reactions Incorporating this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. The carboxylic acid functionality of this compound makes it a suitable candidate for isocyanide-based MCRs, such as the Ugi and Passerini reactions. mdpi.com
Ugi Four-Component Reaction (U-4CR):
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. mdpi.com this compound can serve as the carboxylic acid component in this reaction.
A representative Ugi reaction involving this scaffold would proceed as follows:
Reactants:
Aldehyde (e.g., benzaldehyde)
Primary Amine (e.g., aniline)
Carboxylic Acid: this compound
Isocyanide (e.g., tert-butyl isocyanide)
Product: A complex α-acylamino amide derivative.
The use of building blocks containing electrophilic "warheads" like chloroacetic acid in Ugi reactions is a known strategy for creating libraries of potential covalent inhibitors. nih.gov By analogy, incorporating this compound into MCRs allows for the rapid generation of structurally diverse and complex molecules, which can be valuable in fields like medicinal chemistry and materials science.
Advanced Spectroscopic and Crystallographic Investigations of 4 2 Chlorobenzamido Benzoic Acid and Its Derivatives
Elucidation of Molecular Conformation and Dynamics through Advanced NMR Techniques
While specific advanced NMR studies on 4-(2-Chlorobenzamido)benzoic acid are not extensively documented in the literature, the principles of such techniques, widely applied to analogous benzanilide (B160483) structures, allow for a detailed projection of how its conformational and dynamic properties can be elucidated. Techniques such as 1H and 13C NMR are foundational for confirming the chemical structure. rsc.orgguidechem.comrsc.org
Advanced two-dimensional (2D) NMR methods like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. ugm.ac.id An HMQC experiment would definitively assign protons to their directly attached carbons, while an HMBC experiment would reveal longer-range (2-3 bond) correlations, crucial for piecing together the connectivity across the amide bond and confirming the substitution pattern on both aromatic rings.
Furthermore, the partial double-bond character of the amide C-N bond restricts rotation, a phenomenon that can be rigorously studied using variable-temperature (VT) NMR experiments. nih.govresearchgate.netst-andrews.ac.uknanalysis.com At lower temperatures, separate signals for aromatic protons near the amide group might be observed due to slow rotation. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals. st-andrews.ac.uk By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotation can be calculated, providing quantitative data on the molecule's conformational stability and flexibility in solution. nih.govst-andrews.ac.uk For related N,N-diethyl-o-toluamide, steric interactions significantly alter the dynamics of this restricted rotation. nih.gov In some secondary amides, the free energy barrier to rotation has been estimated to be around 75.6 ± 0.2 kJ mol–1. st-andrews.ac.uk
The solvent environment can also profoundly influence conformational preferences and intramolecular hydrogen bonding. researchwithrowan.comnih.gov NMR studies in different solvents, from non-protic (like CDCl3 or DMSO-d6) to protic (like D2O or CD3OD), can reveal the extent of solvent-solute interactions and their impact on the molecular shape. researchwithrowan.com
Vibrational Spectroscopy (FT-IR, Raman) for Probing Molecular Structure and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for probing the functional groups and intermolecular forces within this compound. By analyzing the vibrational modes, one can confirm the presence of key structural motifs and understand how they interact in the solid state. indexcopernicus.com
The spectra are expected to be dominated by characteristic bands from the carboxylic acid, amide, and substituted benzene (B151609) ring moieties. A primary feature in the FT-IR spectrum of carboxylic acids is the formation of hydrogen-bonded dimers in the solid state, which gives rise to a very broad O-H stretching band in the 2500-3300 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700 cm⁻¹.
The amide group also presents distinct vibrational signatures. The N-H stretching vibration is expected in the 3200-3400 cm⁻¹ range. The amide I band (primarily C=O stretching) and amide II band (a mix of N-H bending and C-N stretching) are found near 1650 cm⁻¹ and 1550 cm⁻¹, respectively. These bands are sensitive to hydrogen bonding, and their positions can provide evidence for the intermolecular interactions discussed in the crystallographic section.
The table below summarizes the expected characteristic vibrational frequencies for the main functional groups of this compound, based on data from similar compounds. indexcopernicus.comslideshare.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | ~1700 | Strong |
| Amide | N-H stretch | 3200 - 3400 | Moderate |
| Amide | C=O stretch (Amide I) | ~1650 | Strong |
| Amide | N-H bend / C-N stretch (Amide II) | ~1550 | Moderate |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Weak to Moderate |
| Aromatic Ring | C=C stretch | 1400 - 1600 | Moderate |
| Aryl-Chloride | C-Cl stretch | 600 - 800 | Moderate to Strong |
This table is generated based on typical values for the functional groups and data from analogous compounds.
Single Crystal X-ray Diffraction Studies
The table below presents the crystallographic data for this closely related isomer.
| Parameter | 2-(4-chlorobenzamido)benzoic acid nih.gov |
| Chemical Formula | C₁₄H₁₀ClNO₃ |
| Molecular Weight | 275.69 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 26.8843 (10) |
| b (Å) | 5.0367 (2) |
| c (Å) | 20.9264 (12) |
| β (°) | 117.489 (2) |
| Volume (ų) | 2513.7 (2) |
| Z | 8 |
The supramolecular structure is primarily dictated by hydrogen bonds. As mentioned, the carboxylic acid-to-carboxylic acid hydrogen bond is the most prominent interaction, leading to the formation of dimers. nih.gov In the analogue 2-(4-chlorobenzamido)benzoic acid, the O—H···O bond that forms these dimers is of moderate strength. nih.gov
| Hydrogen Bond Type | Donor-Acceptor | Interaction | Typical Distance (Å) |
| Intermolecular | O-H···O | Carboxylic Acid Dimer | ~2.65 |
| Intramolecular | N-H···O | Amide-Carboxyl | - |
Data based on the analysis of 2-(4-chlorobenzamido)benzoic acid and general values. nih.gov
In the analogue 2-(4-chlorobenzamido)benzoic acid, the central amide group is twisted out of the planes of both the chloro-substituted and the carboxy-substituted benzene rings. nih.gov The dihedral angle, which measures the degree of twist between two planes, is a key parameter for describing this non-planarity. The analysis of this isomer provides specific values for these twists, which are expected to be very similar in the target compound. A significant dihedral angle between the two aromatic rings is a common feature in such benzanilides. nih.gov
| Dihedral Angle | Description | Value (°) for 2-(4-chlorobenzamido)benzoic acid nih.gov |
| Ring 1 / Amide | Twist between the carboxy-substituted ring and the amide plane | 13.93 (17) |
| Ring 2 / Amide | Twist between the chloro-substituted ring and the amide plane | 15.26 (15) |
This non-coplanar arrangement is a result of minimizing steric strain while allowing for the formation of favorable intermolecular interactions.
Computational and Theoretical Chemistry Studies on 4 2 Chlorobenzamido Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Detailed Density Functional Theory (DFT) calculations for 4-(2-Chlorobenzamido)benzoic acid are not present in the current body of published scientific literature. Such studies are fundamental in modern computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules. Typically, DFT calculations would provide insights into the molecule's geometry, vibrational frequencies, and electronic properties.
A frontier molecular orbital (FMO) analysis, centered on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard component of DFT studies. This analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, specific values for HOMO energy, LUMO energy, and the HOMO-LUMO gap have not been reported. Consequently, derivative chemical reactivity indices such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) remain uncalculated for this compound.
Table 1: Frontier Molecular Orbital and Chemical Reactivity Indices Data for this compound
| Parameter | Symbol | Value |
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |
| HOMO-LUMO Energy Gap | ΔE | Data not available |
| Electronegativity | χ | Data not available |
| Chemical Hardness | η | Data not available |
| Chemical Softness | S | Data not available |
| Electrophilicity Index | ω | Data not available |
An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and for predicting how it will interact with other molecules. The ESP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, no such mapping or detailed charge distribution analysis has been published. This information would be instrumental in understanding its intermolecular interactions, including hydrogen bonding capabilities.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, including conformational changes and interactions with solvents. There are no published MD simulation studies specifically for this compound. Such simulations would provide a deeper understanding of its flexibility, preferred conformations in different environments, and its behavior in solution, which are critical for predicting its physical and chemical properties.
Quantitative Structure-Property Relationship (QSPR) Methodologies for Theoretical Descriptors (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of a molecule with its physical and chemical properties using mathematical models. These models rely on theoretical descriptors derived from the molecular structure. For this compound, no QSPR studies focused on its non-biological properties have been reported. The development of QSPR models would require a dataset of experimentally determined properties for this compound and a series of related molecules, which is currently unavailable.
Table 2: Theoretical Descriptors from QSPR Studies for this compound
| Descriptor Type | Example Descriptors | Reported Values |
| Constitutional | Molecular Weight, Atom Counts | Data not available from specific QSPR studies |
| Topological | Wiener Index, Balaban Index | Data not available |
| Geometrical | Molecular Surface Area, Molecular Volume | Data not available |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Data not available |
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational transition state analysis is employed to investigate the mechanisms of chemical reactions by identifying and characterizing the transition state structures and calculating the activation energies. This approach provides detailed insights into the reaction pathways and kinetics. To date, no studies have been published that computationally analyze the reaction mechanisms involving this compound, such as its synthesis or degradation pathways.
4 2 Chlorobenzamido Benzoic Acid As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Heterocyclic Compounds
The structural framework of 4-(2-chlorobenzamido)benzoic acid, containing both an amide and a carboxylic acid group, makes it an ideal precursor for the synthesis of various heterocyclic compounds. These functionalities can participate in intramolecular or intermolecular cyclization reactions to form stable ring systems, which are prevalent in many biologically active molecules and functional materials.
One of the most common applications of this compound is in the synthesis of quinazolinones. Quinazolinones are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The synthesis often involves the reaction of an anthranilic acid derivative, in this case, a molecule structurally related to this compound, with an acyl chloride, followed by cyclization. nih.govresearchgate.net For instance, derivatives of 4-(2-chloroacetamido)benzoic acid can be used to synthesize quinoxaline-2(1H)-one derivatives, which are being investigated for their potential in cancer therapy by targeting the VEGF/VEGFR2 pathway. researchgate.net The general strategy involves the acylation of p-aminobenzoic acid, followed by conversion to the corresponding benzoyl chloride, which can then be reacted with various amines or other nucleophiles to construct the desired heterocyclic core. researchgate.net
The synthesis of other heterocyclic systems, such as benzoxazinones, can also be achieved. These are often formed as intermediates in the synthesis of quinazolinones. nih.govgsconlinepress.com The process typically involves the condensation of an anthranilic acid derivative with an acyl chloride, followed by dehydration to form the benzoxazinone (B8607429) ring. nih.gov This intermediate can then be reacted with amines or hydrazines to yield the final quinazolinone products. nih.govgsconlinepress.com The versatility of this compound and its analogs allows for the creation of a diverse range of heterocyclic structures by varying the reaction conditions and the coupling partners. organic-chemistry.orgmdpi.com
| Precursor | Reaction Type | Resulting Heterocyclic Compound | Reference |
| 4-(2-Chloroacetamido)benzoic acid derivatives | Cyclization | Quinoxaline-2(1H)-one derivatives | researchgate.net |
| Anthranilic acid derivatives | Condensation, Dehydration, Cyclization | Quinazolinones, Benzoxazinones | nih.govgsconlinepress.com |
| N-Acylanthranilic acids | Condensation with primary amines | 2,3-disubstituted 4(3H)-quinazolinones | mdpi.com |
Scaffold for the Development of Novel Organic Materials
The rigid, aromatic structure and the presence of functional groups capable of hydrogen bonding and other intermolecular interactions make this compound an excellent scaffold for designing and synthesizing novel organic materials with specific properties.
While direct polymerization of this compound itself is not extensively documented, its constituent parts, benzoic acid and its derivatives, are fundamental monomers in polymer chemistry. For example, benzoic acid has been utilized as an organocatalyst for the ring-opening polymerization of lactones like L-lactide and ε-caprolactone to produce biodegradable polyesters. rsc.org The principles of this polymerization, involving the activation of monomers by the carboxylic acid group, could theoretically be applied to derivatives of this compound to create functional polymers. The presence of the amide linkage and the chloro-substituent would introduce specific properties to the resulting polymer chain, such as altered solubility, thermal stability, and potential for further functionalization.
The ability of this compound to form well-defined supramolecular structures through self-assembly is a key aspect of its utility in materials science. The carboxylic acid group readily forms strong hydrogen bonds, leading to the formation of centrosymmetric dimers. nih.gov This predictable hydrogen bonding motif is a powerful tool for organizing molecules into larger, ordered assemblies.
| Monomer/Precursor | Type of Material | Key Interactions | Potential Application | Reference |
| Benzoic acid derivatives | Biodegradable polyesters | Catalytic ring-opening | Sustainable plastics | rsc.org |
| This compound | Supramolecular assemblies | Hydrogen bonding, π-π stacking | Functional materials | nih.gov |
| 4-Aminobenzoic acid | Self-assembled monolayers | Interfacial engineering | Perovskite solar cells | rsc.org |
Intermediate in the Design and Synthesis of Ligands for Metal Complexes
The carboxylic acid and amide functionalities of this compound make it a valuable intermediate for the synthesis of ligands designed to coordinate with metal ions. The carboxylate group is a classic coordinating group for a wide range of metals, while the amide nitrogen can also participate in coordination, leading to the formation of stable chelate rings.
Research has shown that ligands derived from similar benzoic acid structures can form complexes with various transition metals, such as Cr(III) and Cu(II). npaa.in The synthesis of these ligands often involves the condensation of a substituted benzoic acid with an appropriate amine. The resulting ligand can then be reacted with a metal salt to form the desired complex. The electronic properties of the ligand, influenced by substituents like the chloro group on the benzoyl ring, can tune the properties of the resulting metal complex, such as its stability, redox potential, and catalytic activity. These metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. npaa.in
| Ligand Precursor | Metal Ion | Coordination Mode | Potential Application | Reference |
| 4-((3-chloro-2-methylphenyl)amino)benzoic acid | Cr(III), Cu(II) | Bidentate (carboxylate) | Metal-based drugs | npaa.in |
Role in the Generation of Chemosensors and Molecular Probes (focus on synthetic design, not performance evaluation)
The design of chemosensors and molecular probes often relies on the synthesis of molecules that can selectively interact with a target analyte and produce a detectable signal. This compound can serve as a key building block in the synthesis of such molecules. Its structure provides a scaffold to which a signaling unit (e.g., a fluorophore or chromophore) and a recognition unit (a group that selectively binds to the analyte) can be attached.
The synthetic strategy would involve modifying the carboxylic acid or the aromatic rings of this compound to introduce the necessary functional groups for sensing. For example, the carboxylic acid could be coupled with a fluorescent amine to introduce a signaling component. The chloro-substituted benzene (B151609) ring could be further functionalized to create a specific binding pocket for a target ion or molecule. The inherent fluorescence of some benzanilide (B160483) structures can also be exploited in the design of "turn-on" or "turn-off" fluorescent probes.
Applications in Drug Discovery Research as a Synthetic Intermediate for Libraries
In modern drug discovery, the synthesis of large and diverse libraries of small molecules is crucial for identifying new lead compounds. This compound is an attractive scaffold for combinatorial chemistry and the generation of such libraries due to its two distinct points for diversification.
The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, or ketones, by reacting it with a diverse set of alcohols, amines, or organometallic reagents. researchgate.net Similarly, the aromatic rings can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions. This allows for the rapid generation of a large number of structurally related compounds from a single starting material. These compound libraries can then be screened for biological activity against various therapeutic targets. For instance, libraries of 4-(2-chloroacetamido)benzoic acid derivatives have been synthesized and evaluated for their local anesthetic properties. researchgate.net Furthermore, related benzoylbenzoic acid derivatives serve as intermediates in the synthesis of important drugs like chlorthalidone. google.com
| Starting Material | Synthetic Transformation | Resulting Library/Molecule | Therapeutic Area | Reference |
| 4-(2-Chloroacetamido)benzoic acid | Esterification, Amidation | Esters, Amides | Local Anesthetics | researchgate.net |
| 4-[2'-(6'-nitro)benzimidazolyl]benzoic acid | Coupling with amino acids/peptides | Benzimidazole-peptide conjugates | Anthelmintics | nih.gov |
| 2-(3-nitro-4-chlorobenzoyl)benzoic acid | Reduction | 2-(3-amino-4-chlorobenzoyl)benzoic acid | Intermediate for Chlorthalidone | google.com |
Emerging Research Directions and Future Prospects for 4 2 Chlorobenzamido Benzoic Acid Research
The landscape of chemical research is continually evolving, driven by innovations in synthesis, catalysis, materials science, and analytical techniques. For a molecule like 4-(2-chlorobenzamido)benzoic acid, which possesses multiple functional groups capable of diverse chemical interactions, these advancements open up numerous avenues for future investigation. The following sections explore key emerging research directions that could significantly shape the future prospects of this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(2-Chlorobenzamido)benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-chlorobenzoyl chloride with 4-aminobenzoic acid under Schotten-Baumann conditions. Key steps include:
- Amide Bond Formation : React equimolar amounts of 2-chlorobenzoyl chloride and 4-aminobenzoic acid in a basic aqueous solution (e.g., NaOH) at 0–5°C to minimize hydrolysis .
- Purification : Use recrystallization from ethanol/water (1:3 v/v) to isolate the product. Monitor purity via TLC (silica gel, chloroform:methanol 9:1) and confirm via melting point (mp ~210–215°C, consistent with related chlorobenzoic acid derivatives) .
- Optimization : Adjust stoichiometry (1.1:1 molar ratio of acyl chloride to amine) and use inert atmospheres (N₂) to reduce side reactions.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy :
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- NMR : Use DMSO-d₆ for solubility. ¹H NMR should show aromatic protons (δ 7.5–8.3 ppm) and amide NH (δ ~10.5 ppm) .
- X-ray Crystallography : For unambiguous structure determination, employ SHELXL (for refinement) and ORTEP-3 (for visualization). Hydrogen bonding networks (e.g., carboxylic acid dimers) can be analyzed using Mercury software .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data or predict bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare computed IR/NMR spectra with experimental data to validate assignments .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., dopamine D₂ receptors). Focus on hydrogen bonding between the carboxylic acid group and receptor residues .
- Electron Localization Function (ELF) : Analyze charge distribution to explain reactivity at the amide and carboxylic acid moieties .
Q. What crystallographic strategies are effective for resolving ambiguities in hydrogen bonding or polymorphism in this compound?
- Methodological Answer :
- Data Collection : Use high-resolution single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion .
- Refinement : Apply SHELXL for anisotropic displacement parameters. Use SIR97 for phase problem resolution in cases of twinning or weak data .
- Polymorphism Screening : Vary solvent systems (e.g., DMF vs. ethanol) during crystallization and compare unit cell parameters .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound in pharmacological studies?
- Methodological Answer :
- Synthetic Modifications : Introduce substituents at the benzamide (e.g., -NO₂, -OCH₃) or benzoic acid (e.g., -F, -CF₃) positions. Monitor effects on solubility and steric hindrance .
- In Vitro Assays : Test binding affinity for targets (e.g., serotonin 5-HT₃ receptors) using radioligand displacement assays. Correlate IC₅₀ values with electronic properties (Hammett constants) .
- QSAR Modeling : Use partial least squares (PLS) regression to link molecular descriptors (e.g., logP, polar surface area) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
